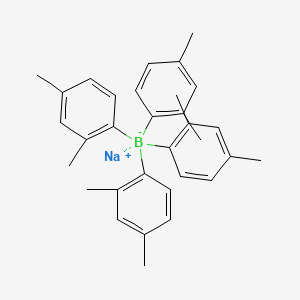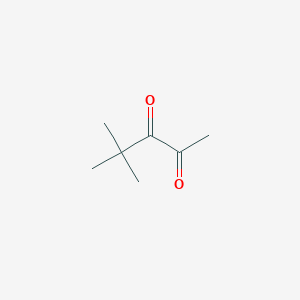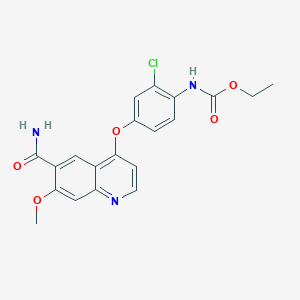
(R)-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid is a chiral amino acid derivative It features a benzyl group substituted with three methoxy groups at the 2, 3, and 4 positions, attached to the alpha carbon of the amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3,4-trimethoxybenzaldehyde.
Reductive Amination: The aldehyde group of 2,3,4-trimethoxybenzaldehyde is subjected to reductive amination with an appropriate amine, such as ®-2-amino-3-phenylpropanoic acid, in the presence of a reducing agent like sodium cyanoborohydride.
Protection and Deprotection: The amino group may be protected using a tert-butoxycarbonyl (Boc) group during the synthesis to prevent unwanted side reactions. .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic groups.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions
Major Products
Oxidation: Formation of 2,3,4-trihydroxybenzyl derivatives.
Reduction: Formation of 3-amino-2-(2,3,4-trimethoxybenzyl)propanol.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid is used as a building block for the synthesis of more complex molecules. It can be incorporated into peptides and other organic compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structure.
Medicine
In medicinal chemistry, it is explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mécanisme D'action
The mechanism of action of ®-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets. The methoxy groups on the benzyl ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The amino and carboxylic acid groups can form ionic bonds with target molecules, facilitating its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimetazidine: A drug with a similar 2,3,4-trimethoxybenzyl structure, used for angina pectoris.
Bis-(2,3,4-trimethoxybenzyl)alkanediamines: Compounds with cardiotropic activity.
Uniqueness
®-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid is unique due to its chiral center and the presence of both amino and carboxylic acid functional groups, which provide versatility in chemical reactions and potential biological activities.
Propriétés
Formule moléculaire |
C13H19NO5 |
|---|---|
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
(2R)-2-(aminomethyl)-3-(2,3,4-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H19NO5/c1-17-10-5-4-8(6-9(7-14)13(15)16)11(18-2)12(10)19-3/h4-5,9H,6-7,14H2,1-3H3,(H,15,16)/t9-/m1/s1 |
Clé InChI |
OSZKUBDQYRTIJC-SECBINFHSA-N |
SMILES isomérique |
COC1=C(C(=C(C=C1)C[C@H](CN)C(=O)O)OC)OC |
SMILES canonique |
COC1=C(C(=C(C=C1)CC(CN)C(=O)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


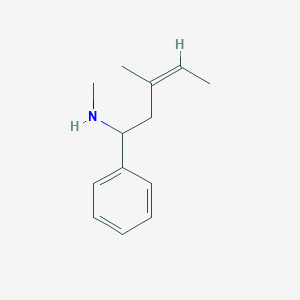
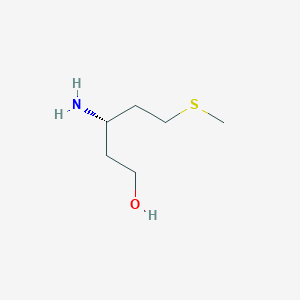
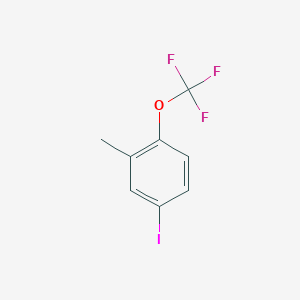

![N-((S)-2,2-Dioxido-2-thia-8-azaspiro[4.5]decan-4-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12944722.png)

![Diethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B12944728.png)
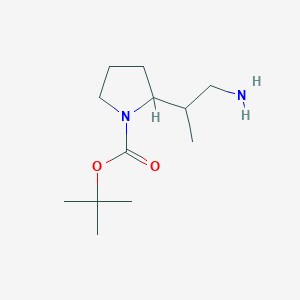
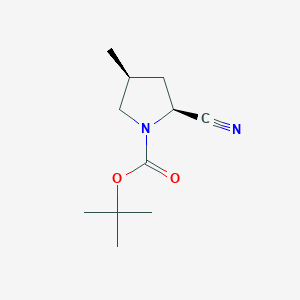
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B12944745.png)
![6-((3R,4R)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12944747.png)
